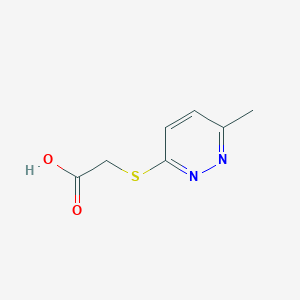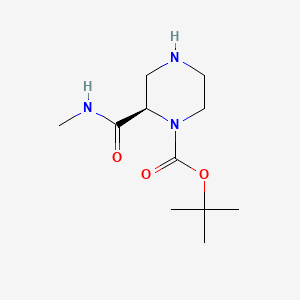
(4-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and potential applications in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a pyrazole moiety. The unique structure of this compound makes it a valuable reagent in synthetic chemistry, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrazole and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Functionalized Pyrazoles and Furans: Formed through substitution reactions.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Discovery: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Utilized in the modification of biomolecules for therapeutic applications.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties.
Agriculture: Used in the development of agrochemicals.
作用機序
The mechanism of action of (4-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid in chemical reactions involves the following steps:
Activation of the Boronic Acid Group: The boronic acid group is activated by a base, forming a boronate species.
Transmetalation: The boronate species undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex.
Reductive Elimination: The palladium-boron complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid: Similar structure but lacks the methyl group on the pyrazole ring.
(4-(3-Methyl-1H-pyrazol-1-yl)thiophene-2-yl)boronic acid: Similar structure but contains a thiophene ring instead of a furan ring.
Uniqueness:
Structural Features: The presence of both a pyrazole and furan ring in the same molecule provides unique reactivity and versatility in chemical reactions.
Functional Group Compatibility: The boronic acid group is compatible with a wide range of functional groups, making it a valuable reagent in synthetic chemistry.
特性
分子式 |
C8H9BN2O3 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
[4-(3-methylpyrazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-2-3-11(10-6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |
InChIキー |
XHCJQGSTEMGWAC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CO1)N2C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13341427.png)
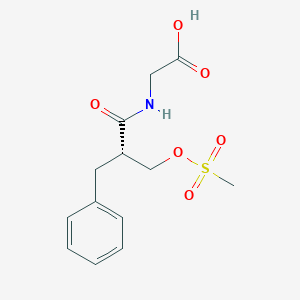
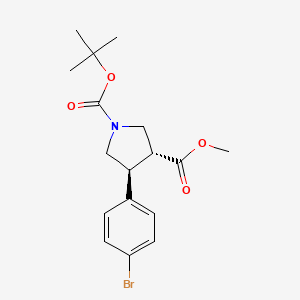

![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)

![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)

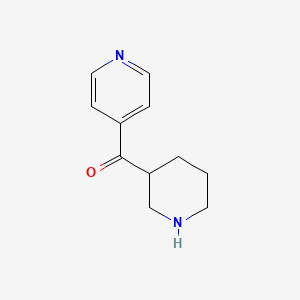
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
